REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.ClCCCl.[N+:13]([O-])([OH:15])=[O:14]>O>[N+:13]([C:5]1[C:6]([OH:7])=[CH:1][CH:2]=[C:3]([CH3:8])[CH:4]=1)([O-:15])=[O:14]
|
Name
|
|
Quantity
|
10.804 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
catalyst
|
Quantity
|
2.161 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL reaction flask
|
Type
|
CUSTOM
|
Details
|
fitted with reverse dean-stark apparatus
|
Type
|
CUSTOM
|
Details
|
as prepared in example 5
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
In this reaction, 98.7% conversion of p-cresol
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.1% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |